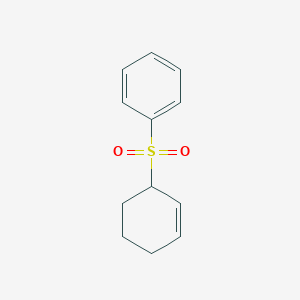

(2-Cyclohexen-1-ylsulfonyl)benzene

Description

"(2-Cyclohexen-1-ylsulfonyl)benzene" is a benzene derivative featuring a sulfonyl (-SO₂-) group linked to a cyclohexene ring at the 2-position. This structure combines aromatic and alicyclic moieties, resulting in unique electronic and steric properties. The sulfonyl group is strongly electron-withdrawing, which polarizes the benzene ring, reducing its susceptibility to electrophilic substitution reactions.

Properties

Molecular Formula |

C12H14O2S |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

cyclohex-2-en-1-ylsulfonylbenzene |

InChI |

InChI=1S/C12H14O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2 |

InChI Key |

DIHRJKGTAFQMJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexen-1-ylsulfonyl)benzene typically involves the reaction of 1,3-cyclohexadiene with sodium benzenesulfinate in the presence of mercury(II) chloride and dimethyl sulfoxide. The reaction is carried out at room temperature, followed by the addition of sodium hydroxide to yield the desired product .

Industrial Production Methods: While specific industrial production methods for (2-Cyclohexen-1-ylsulfonyl)benzene are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of mercury(II) chloride and sodium benzenesulfinate in aqueous conditions is a common approach .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclohexen-1-ylsulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and tungsten-based catalysts are commonly used for oxidative cleavage.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Organolithium compounds and other nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

(2-Cyclohexen-1-ylsulfonyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Cyclohexen-1-ylsulfonyl)benzene involves its ability to undergo various chemical transformations. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the reactivity of the cyclohexene ring. The compound can form episulfonium ions, which are key intermediates in many of its reactions .

Comparison with Similar Compounds

Compound of Interest :

- Structure : Benzene ring with a sulfonyl-linked cyclohexene.

- Key Features : Electron-withdrawing sulfonyl group, unsaturated cyclohexene ring.

Analogous Compound :

- N-(2-Cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide (from ):

- Structure : Contains a sulfonamide (-SO₂NH-) group instead of a direct sulfonyl linkage. A methyl group is present on the benzene ring, and an ethylamine spacer connects the cyclohexene and sulfonamide.

- Comparison :

- Reactivity : The sulfonamide group allows hydrogen bonding, enhancing solubility in polar solvents compared to the sulfonyl variant.

- Biological Activity : Sulfonamides are often bioactive (e.g., antimicrobial), whereas sulfonylbenzenes like the target compound may exhibit distinct applications due to reduced hydrogen-bonding capacity .

- Synthesis : Sulfonamides typically require amine-sulfonyl chloride coupling, whereas sulfonylbenzenes may involve Friedel-Crafts sulfonylation or thiol oxidation .

Table 1: Structural and Functional Comparison

| Feature | (2-Cyclohexen-1-ylsulfonyl)benzene | N-(2-Cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide |

|---|---|---|

| Functional Group | Sulfonyl (-SO₂-) | Sulfonamide (-SO₂NH-) |

| Substituent on Benzene | None | Methyl (-CH₃) |

| Linker | Direct bond | Ethylamine (-CH₂CH₂NH-) |

| Potential Reactivity | Cyclohexene alkene reactions | Hydrogen bonding, bioactivity |

Comparison with Aromatic Sulfonyl Pesticides

Analogous Compound :

- 1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) (from ): Structure: Two benzene rings connected via a sulfonyl group, with a chlorine substituent. Comparison:

- Electronic Effects: The chlorine atom in Sulphenone enhances the electron-withdrawing effect, increasing the compound’s stability and resistance to nucleophilic attack. In contrast, the cyclohexene in the target compound may donate slight electron density via conjugation, moderating reactivity .

- Applications: Sulphenone is used as a pesticide, leveraging its stability and lipophilicity.

Table 2: Electronic and Application Comparison

| Property | (2-Cyclohexen-1-ylsulfonyl)benzene | 1-Chloro-4-(phenylsulfonyl)benzene |

|---|---|---|

| Substituent | Cyclohexene | Chlorine (-Cl) |

| Electron Effect | Moderate electron withdrawal | Strong electron withdrawal |

| Stability | Lower (alkene reactivity) | Higher (aromatic Cl stability) |

| Primary Use | Research chemical | Pesticide (Sulphenone) |

Comparison with Substituted Benzene Sulfonyl Derivatives

- p-Toluenesulfonamide : Methyl-substituted sulfonamide.

- Nitrobenzenesulfonyl chloride : Nitro-substituted sulfonyl chloride.

Comparison :

Substituent Effects: Methyl (-CH₃): Electron-donating in p-toluenesulfonamide, reducing acidity of the sulfonamide proton compared to the target compound’s sulfonyl group. Nitro (-NO₂): Strongly electron-withdrawing, increasing sulfonyl group reactivity in electrophilic substitutions.

Physical Properties: Solubility: Polar substituents (e.g., -NH₂ in sulfonamides) enhance water solubility. The target compound’s nonpolar cyclohexene may reduce solubility compared to nitro- or methyl-substituted analogs. Melting Points: Crystalline derivatives like p-toluenesulfonamide exhibit higher melting points than liquid or oily sulfonylbenzenes with bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.